2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
Preparation Methods
The synthesis of 2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multiple steps, starting with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- (5E)-5-(4-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and potential applications. The uniqueness of 2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate lies in its specific combination of functional groups, which may confer distinct chemical and biological activities.
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-[(5E)-5-[(4-butoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H21N3O4S/c1-3-4-13-29-17-11-9-16(10-12-17)14-20-22(28)26-23(31-20)24-21(25-26)18-7-5-6-8-19(18)30-15(2)27/h5-12,14H,3-4,13H2,1-2H3/b20-14+ |
InChI Key |
VKSPXHQQKHSMQO-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
Origin of Product |
United States |
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